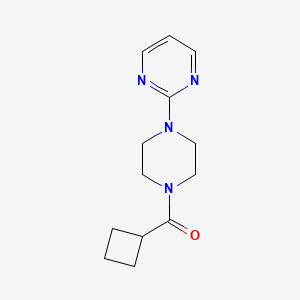

Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Descripción

Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a small-molecule compound featuring a piperazine core substituted with a pyrimidin-2-yl group at the 4-position and a cyclobutylmethanone moiety at the 1-position. The pyrimidine ring contributes to hydrogen bonding and π-π stacking interactions, while the cyclobutyl group introduces steric constraints that may influence conformational flexibility and binding affinity.

Propiedades

IUPAC Name |

cyclobutyl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c18-12(11-3-1-4-11)16-7-9-17(10-8-16)13-14-5-2-6-15-13/h2,5-6,11H,1,3-4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFQAHMXDUTONI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidinyl group. The cyclobutyl group is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Aplicaciones Científicas De Investigación

Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone with structurally or functionally related compounds, focusing on structural features, pharmacokinetic properties, and therapeutic relevance.

Structural Analogues

Notes:

- *Estimated values based on structural similarity.

Pharmacokinetic and Metabolic Comparison

- Metabolic Pathways: Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone: Predicted to undergo hepatic oxidation (cyclobutyl ring) and pyrimidine conjugation, similar to CP-93,393 . However, the cyclobutyl group may slow metabolism compared to pyrrolidine or indole derivatives due to steric hindrance. CP-93,393: Undergoes pyrimidine ring cleavage (8–15% of metabolites) and hydroxylation (35–45% as glucuronides/sulfates) . ((3,3-Difluoropyrrolidin-1-yl)...methanone: Exhibits low clearance in rats and humans due to fluorine-mediated metabolic stability .

Excretion :

Key Research Findings and Data Tables

Table 1: Metabolic Stability of Piperazine-Pyrimidine Derivatives

Notes:

- *Predicted based on structural analogs.

Table 2: Binding Affinity and Selectivity

Actividad Biológica

Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug design. This article reviews its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. Key steps include the formation of the piperazine ring and subsequent introduction of the cyclobutyl and pyrimidine moieties.

Synthetic Route Overview:

- Piperazine Preparation : The piperazine ring is synthesized through cyclization reactions involving appropriate precursors.

- Pyrimidine Attachment : The pyrimidine group is introduced via nucleophilic substitution reactions.

- Cyclobutyl Group Introduction : Cyclobutyl is added through cycloaddition methods, often utilizing cyclobutene derivatives.

The biological activity of Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. These interactions may lead to modulation of cellular processes such as apoptosis, cell proliferation, and enzyme inhibition.

Biological Activity

The compound has shown promising results in various biological assays:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research conducted at the National Cancer Institute (NCI) demonstrated that it exhibits significant cytotoxic effects against multiple cancer cell lines by inducing apoptosis and inhibiting key enzymes involved in tumor growth.

| Cell Line | Caspase Activation | Bax Expression | PARP Inhibition |

|---|---|---|---|

| LOX IMVI | 49-fold increase | 3-fold increase | 33% inhibition |

| A375 (Melanoma) | Moderate increase | Significant increase | Not assessed |

Case Studies

- In vitro Studies : In vitro assays have shown that Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone can effectively inhibit topoisomerase I and II, which are critical for DNA replication and repair processes in cancer cells.

- Docking Studies : Theoretical docking studies support the observed biological activity by illustrating favorable binding interactions with target proteins, suggesting a mechanism for its anticancer effects.

Comparative Analysis

When compared to similar compounds, such as other piperazine derivatives, Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone exhibits unique structural properties that enhance its biological activity.

| Compound | Activity Type | Notable Features |

|---|---|---|

| Cyclobutyl(4-(pyrimidin-2-yl)piperazin-1-yl)methanone | Anticancer | Induces apoptosis; inhibits topoisomerases |

| Piperidinone Derivatives | Antimicrobial | Broad-spectrum activity; less selective |

| Pyrimidine Derivatives | Antiviral | Target specific viral enzymes; lower cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.